WYE-354 was developed through medicinal chemistry efforts at Wyeth Discovery. It belongs to a class of compounds known as mTOR inhibitors, which are being investigated for their ability to modulate pathways involved in cancer progression and resistance to chemotherapy . The compound is classified as a heterocyclic organic compound due to its complex ring structure that includes nitrogen atoms.
The synthesis of WYE-354 involves several steps typical of drug development processes, focusing on optimizing its potency and selectivity towards mTOR. The synthetic pathway includes:
WYE-354 features a complex molecular structure that allows it to effectively bind to the mTOR active site. Key structural elements include:
The molecular formula for WYE-354 is C₁₉H₂₃N₅O₂, and its structural representation reveals how these components are arranged spatially to facilitate interaction with mTOR .
WYE-354 acts primarily through competitive inhibition of mTOR by binding to its ATP-binding site. Key reactions include:
WYE-354 exerts its effects by targeting the mTOR signaling pathway, which is often dysregulated in cancer:
WYE-354 exhibits characteristics typical of small molecule inhibitors:
WYE-354 has several promising applications in scientific research and clinical settings:
WYE-354 (CAS 1062169-56-5) is a synthetic organic compound with the molecular formula C₂₄H₂₉N₇O₅ and a molecular weight of 495.53 g/mol [1] [7] [8]. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with morpholine and piperidine carboxylate groups, critical for its target specificity. The compound has a topological polar surface area of 123.94 Ų, 11 hydrogen bond acceptors, and 1 hydrogen bond donor, contributing to its membrane permeability [8]. It demonstrates moderate lipophilicity (XLogP ≈ 2.85) and violates one of Lipinski's rules (molecular weight >500), potentially impacting bioavailability [8].
Solubility profiling indicates high solubility in DMSO (99 mg/mL, 199.78 mM) but insolubility in water and ethanol [1] [4]. Stability assessments recommend storage at -20°C for long-term preservation [4] [7].
Table 1: Physicochemical Profile of WYE-354
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₉N₇O₅ |
Molecular Weight | 495.53 g/mol |
CAS Number | 1062169-56-5 |
Hydrogen Bond Acceptors | 11 |
Hydrogen Bond Donors | 1 |
XLogP | 2.85 |
Topological Polar Surface Area | 123.94 Ų |
Solubility (DMSO) | 99 mg/mL (199.78 mM) |
Solubility (Water) | Insoluble |
The development of mTOR inhibitors evolved through distinct generations. First-generation rapalogs (e.g., temsirolimus, everolimus) exhibited limited efficacy due to incomplete mTORC1 inhibition and failure to target mTORC2 [5] [9]. This spurred research into ATP-competitive inhibitors capable of dual mTORC1/2 suppression. WYE-354 emerged from a morpholino-linked pyrimidine derivative series developed by Wyeth (now Pfizer) in the late 2000s [5] [9]. It was engineered for enhanced selectivity toward mTOR over PI3K isoforms, showing >100-fold selectivity for mTOR versus PI3Kα (IC₅₀ mTOR = 5 nM vs. PI3Kα = 1.89 μM) and >500-fold versus PI3Kγ (IC₅₀ = 7.37 μM) [1] [4]. This selectivity profile positioned it as a superior pharmacological tool compared to early dual PI3K/mTOR inhibitors (e.g., PI-103, BEZ-235), which often caused off-target toxicity [5] [9].
The mTOR kinase operates within two multiprotein complexes: mTORC1 and mTORC2. mTORC1 integrates signals from growth factors, nutrients, and energy status to regulate protein synthesis via phosphorylation of S6K1 and 4E-BP1 [3] [5]. mTORC2 phosphorylates AKT at Ser473, facilitating full kinase activation and promoting cell survival, metabolism, and cytoskeletal organization [3] [9]. Unlike rapalogs, which partially inhibit mTORC1 and spare mTORC2, WYE-354 binds the ATP-catalytic site of mTOR, directly inhibiting kinase activity in both complexes [1] [3] [5].
WYE-354 acts as a potent ATP-competitive inhibitor with an IC₅₀ of 5 nM against recombinant mTOR kinase activity [1] [4]. In cellular models (e.g., HEK293, U87MG), concentrations as low as 0.2–5 μM effectively dephosphorylate mTORC1 substrates (S6K1 Thr389) and mTORC2 substrates (AKT Ser473) without affecting AKT Thr308 [1] [6]. This dual inhibition disrupts oncogenic signaling cascades, evidenced by:
Table 2: Cellular Effects of WYE-354 Across Tumor Models
Cell Line | Effect | Concentration | Outcome |
---|---|---|---|
HEK293 | mTOR Kinase Inhibition | 4.3 nM | Blocked S6K1 phosphorylation |
LNCaP | Cytotoxicity | 355 nM | Reduced cell viability (72h) |
G-415 (Gallbladder) | Migration/Invasion Suppression | 1 μM | >60% reduction vs. control |
K562/Adr500 (AML) | Chemosensitization to Adriamycin | 0.2–1 μM | 5-fold ↓ in Adriamycin IC₅₀ |
A pivotal action of WYE-354 is its ability to reverse ABCB1 (P-glycoprotein)-mediated multidrug resistance. In Adriamycin-resistant AML cells (K562/Adr500), sub-cytotoxic concentrations (0.2–1 μM) inhibit ABCB1 efflux function, increasing intracellular Adriamycin accumulation by >3-fold [2] [10]. Computational modeling confirms WYE-354 binds the ABCB1 substrate pocket, stimulating ATPase activity and competitively blocking chemotherapeutic efflux [2] [10]. This chemosensitization restores apoptosis and G2/M arrest without altering ABCB1 expression levels.
Table 3: Key mTOR Inhibitor Classes and Selectivity Profiles
Inhibitor Class | Examples | mTORC1 Inhibition | mTORC2 Inhibition | PI3K Selectivity |
---|---|---|---|---|
Rapalogs | Everolimus, Temsirolimus | Partial | Minimal | None |
Dual PI3K/mTOR | BEZ-235, PI-103 | High | High | Low (simultaneous PI3K inhibition) |
Selective mTOR (ATP-competitive) | WYE-354, AZD8055 | High | High | >100-fold vs. PI3K |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7